![molecular formula C10H9ClN2S2 B1416230 3-Chloro-2-[(4-méthyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019121-58-4](/img/structure/B1416230.png)
3-Chloro-2-[(4-méthyl-1,3-thiazol-2-yl)sulfanyl]aniline
Vue d'ensemble
Description
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C10H9ClN2S2 and its molecular weight is 256.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés thiazoliques, y compris les composés similaires à la 3-Chloro-2-[(4-méthyl-1,3-thiazol-2-yl)sulfanyl]aniline, ont été reconnus pour leurs propriétés antimicrobiennes. Ils peuvent être utilisés dans le développement de nouveaux agents antimicrobiens pour lutter contre diverses infections bactériennes et fongiques .
Activité anticancéreuse
Certains composés thiazoliques ont démontré des propriétés anticancéreuses significatives. Ils peuvent être synthétisés et testés pour leur cytotoxicité contre les lignées cellulaires tumorales humaines, offrant un potentiel en tant qu'agents anticancéreux .
Effets anti-inflammatoires et analgésiques
Les thiazoles sont également connus pour leurs activités anti-inflammatoires et analgésiques. Ceci suggère que notre composé pourrait être exploré pour son potentiel à soulager la douleur et à réduire l'inflammation .
Activité antituberculeuse
Des composés contenant des structures thiazoliques ont été synthétisés et évalués pour leur activité contre Mycobacterium tuberculosis. Ceci indique une application possible dans le développement de médicaments antituberculeux .
Efficacité antibactérienne
Les composés incorporant des thiazoles ont été étudiés pour leur efficacité contre un éventail d'espèces microbiologiques, faisant allusion à leur utilisation dans les traitements antibactériens .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
For instance, they can bind to the active sites of enzymes, thereby inhibiting their function . The specific interactions between 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiazole derivatives , it is likely that 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline affects multiple pathways. These could include pathways involved in inflammation, microbial infection, cancer, and neurological disorders, among others.
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline.
Result of Action
Based on the known biological activities of thiazole derivatives , it can be inferred that the compound may have a range of effects, such as inhibiting the growth of microbes, reducing inflammation, or preventing the proliferation of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline. For instance, the compound’s solubility in different solvents could affect its distribution in the body and its ability to reach its targets. Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.
Analyse Biochimique
Biochemical Properties
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . For example, it can interact with enzymes involved in the synthesis of nucleic acids, leading to the inhibition of DNA and RNA synthesis. Additionally, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can form complexes with proteins, altering their structure and function. These interactions are primarily driven by the compound’s electrophilic nature, which allows it to form covalent bonds with nucleophilic residues in proteins and enzymes .
Cellular Effects
The effects of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in signal transduction pathways. This modulation can result in changes in gene expression, as the compound can affect transcription factors and other regulatory proteins. Furthermore, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline has been shown to disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in the production of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It can bind to the active sites of enzymes, forming covalent bonds with nucleophilic residues such as cysteine and serine. This binding inhibits the enzyme’s activity, preventing it from catalyzing its reaction. Additionally, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can interact with DNA and RNA, leading to changes in gene expression by affecting transcription and translation processes . These interactions can result in the upregulation or downregulation of specific genes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical agents . The degradation products can have different biological activities, which may contribute to the observed changes in cellular function over time. Long-term exposure to 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline has been associated with alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These effects are dose-dependent and can be attributed to the compound’s ability to interact with multiple biomolecules and disrupt normal cellular processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit enzymes involved in the metabolism of carbohydrates, lipids, and proteins, leading to changes in the levels of key metabolites. For example, it can inhibit glycolytic enzymes, resulting in a decrease in the production of adenosine triphosphate and other glycolytic intermediates . Additionally, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can affect the tricarboxylic acid cycle and oxidative phosphorylation, further impacting cellular energy production .
Transport and Distribution
The transport and distribution of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular barriers .
Subcellular Localization
The subcellular localization of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline can localize to the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for its ability to exert its biological effects and modulate cellular processes.
Propriétés
IUPAC Name |
3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-7(11)3-2-4-8(9)12/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYVGNSRILWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


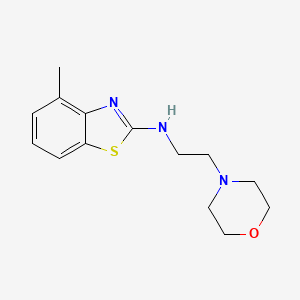
![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)


![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)
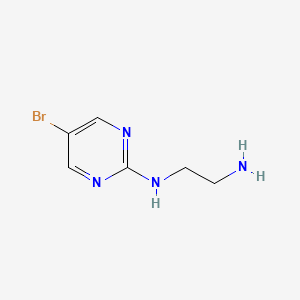
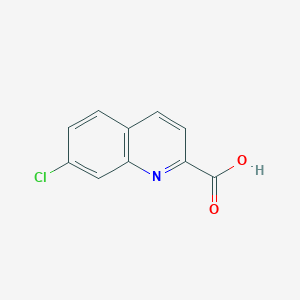
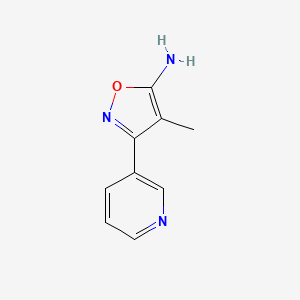
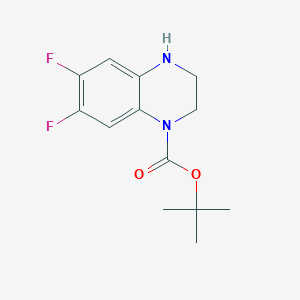
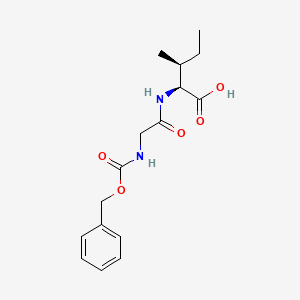
![Methyl 5-bromo-2-{[(propylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B1416163.png)
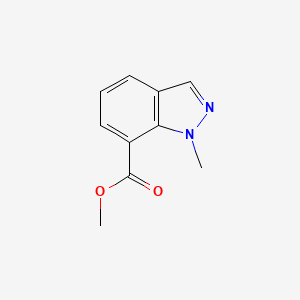
![5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)

